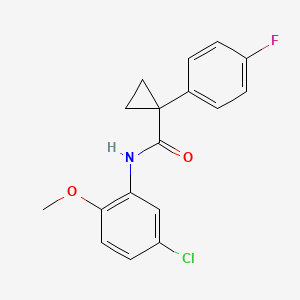

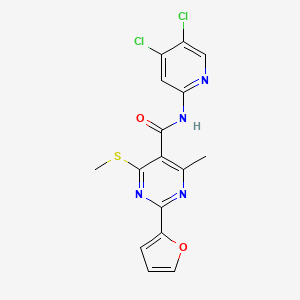

![molecular formula C23H15BrN4O3 B2401074 N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide CAS No. 389075-72-3](/img/structure/B2401074.png)

N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a key moiety in a variety of heterocyclic scaffolds that derive the biological functioning of essential molecules . Due to its skeletal resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . They are considered as a promising class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . For instance, a new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were synthesized .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, 1H-Benzimidazole has a molecular weight of 118.1359 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown promising results in inhibiting various cancer cell lines . For instance, a study reported that benzimidazole derivatives were effective against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antiparasitic Activity

Benzimidazole derivatives have also shown potential as antiparasitic agents . A series of new benzimidazolyl-2-hydrazones were synthesized and showed significant anthelmintic activity against Trichinella spiralis .

Antioxidant Activity

Some benzimidazole derivatives have demonstrated antioxidant properties . The compounds were found to be effective radical scavengers in various systems .

Antibacterial Activity

Benzimidazole derivatives have been reported to exhibit antibacterial activity . Compounds synthesized in a study showed promising activity against Staphylococcus aureus .

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties . They have shown potential in inhibiting the replication of various viruses .

Antifungal Activity

Benzimidazole derivatives have been reported to possess antifungal properties . They have been found to inhibit the growth of various fungi .

Anti-Inflammatory Activity

Benzimidazole derivatives have shown potential as anti-inflammatory agents . They have been found to inhibit inflammation in various models .

Antidiabetic Activity

Benzimidazole derivatives have been explored for their antidiabetic properties . They have shown potential in regulating blood glucose levels .

Safety And Hazards

Zukünftige Richtungen

Benzimidazole has recognized paramount responses in recent years and is an enormously important pharmacophoric heterocyclic moiety in recent drug innovations and medicinal chemistry . Therefore, the future directions in the research of benzimidazole derivatives could involve the development of new drugs with improved pharmacological properties.

Eigenschaften

IUPAC Name |

N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAZSHBXDIGZIH-WEMUOSSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)